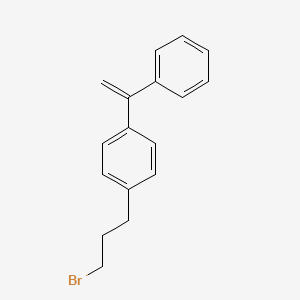
1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene is a useful research compound. Its molecular formula is C17H17Br and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and organic synthesis.
Chemical Structure and Properties
This compound is characterized by a bromopropyl group and a phenylethenyl moiety, which may contribute to its biological activity. The presence of bromine enhances the compound's electrophilic character, potentially influencing its interactions with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain brominated compounds have been shown to inhibit viral replication by interfering with viral entry or replication processes. The specific mechanisms through which this compound operates remain to be fully elucidated, but it is hypothesized that the bromine atom plays a critical role in enhancing binding affinity to viral proteins .
Anticancer Activity
Research has also highlighted the potential anticancer properties of related compounds. The presence of the phenylethenyl group is associated with cytotoxic effects against various cancer cell lines. For example, studies involving structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression .
Case Study 1: Synthesis and Biological Evaluation
A study focusing on the synthesis of this compound reported its evaluation against human cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating potent activity. The study suggested that further modifications could enhance its efficacy and selectivity .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways by which related compounds exert their biological effects. It was found that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .
Data Table: Summary of Biological Activities
特性
CAS番号 |
221343-17-5 |
|---|---|
分子式 |
C17H17Br |
分子量 |
301.2 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C17H17Br/c1-14(16-7-3-2-4-8-16)17-11-9-15(10-12-17)6-5-13-18/h2-4,7-12H,1,5-6,13H2 |
InChIキー |
ALCBXUVBKQTPAI-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















